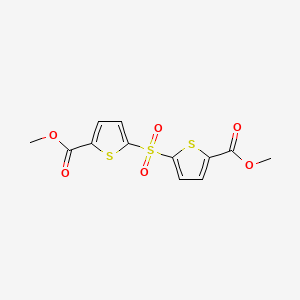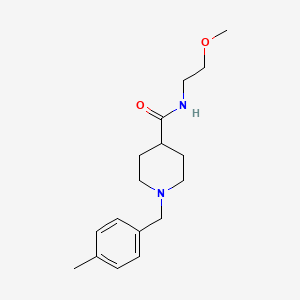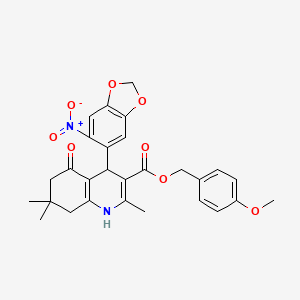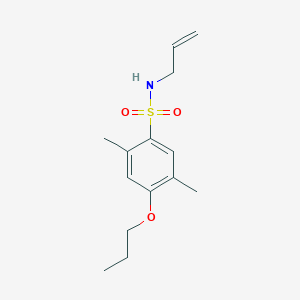
dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) (DSTC) is a chemical compound that belongs to the class of sulfonyl esters. It has been widely studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
科学研究应用
Dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a reagent for the synthesis of various compounds, including sulfones, sulfonamides, and sulfonylureas. In material science, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been used as a building block for the synthesis of novel organic materials, such as conjugated polymers and dendrimers. In medicinal chemistry, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been studied for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties.
作用机制
The mechanism of action of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) is not fully understood. However, it is believed to act through the inhibition of enzymes involved in various biological processes, such as DNA replication and protein synthesis. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
生化和生理效应
Dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has antibacterial and antifungal properties, as well as anticancer activity against various cancer cell lines. It has also been shown to inhibit the growth of certain viruses, such as herpes simplex virus. In vivo studies have shown that it has anti-inflammatory and analgesic effects, as well as potential as an antidiabetic agent.
实验室实验的优点和局限性
One advantage of using dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) in lab experiments is its high reactivity and selectivity, which allows for the synthesis of complex molecules with high yields. Another advantage is its relatively low toxicity, which makes it a safer alternative to other reagents. However, one limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its limited solubility in certain solvents, which may affect its reactivity in certain reactions.
未来方向
There are several future directions for the study of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate). One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential as a therapeutic agent for other diseases, such as viral infections and diabetes.
Conclusion
In conclusion, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) is a chemical compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) can be achieved through a two-step process. In the first step, 2-thiophenecarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is treated with dimethyl sulfoxide (DMSO) and triethylamine (TEA) to obtain dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate). The reaction mechanism involves the formation of an intermediate sulfonyl chloride, which then reacts with DMSO and TEA to form dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate).
属性
IUPAC Name |
methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6S3/c1-17-11(13)7-3-5-9(19-7)21(15,16)10-6-4-8(20-10)12(14)18-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQJNSBMNNJDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)S(=O)(=O)C2=CC=C(S2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfonylthiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![lithium 3-[(4-ethoxybenzoyl)amino]propanoate](/img/structure/B5203949.png)
![5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203950.png)
![1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine](/img/structure/B5203958.png)

![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203988.png)

![N-methyl-3-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]oxy}-1-propanamine trifluoroacetate](/img/structure/B5203996.png)

![4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5204011.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5204013.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5204020.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5204035.png)
![2-isopropyl-5-methylcyclohexyl [(4-bromophenyl)thio]acetate](/img/structure/B5204046.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5204057.png)